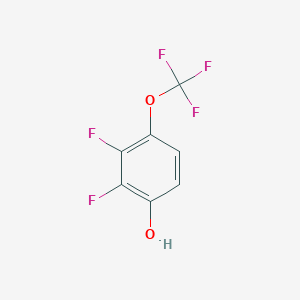

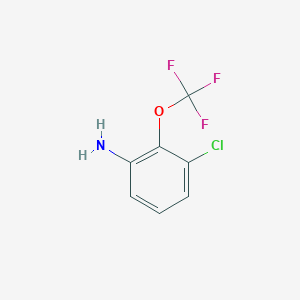

2,3-二氟-4-(三氟甲氧基)苯酚

描述

2,3-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated phenolic compound that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms imparts unique physical and chemical properties to the molecule, making it a valuable building block for further chemical transformations.

Synthesis Analysis

The synthesis of fluorinated phenols, such as 2,3-Difluoro-4-(trifluoromethoxy)phenol, can be achieved through several methods. One approach involves the directed ortho-lithiation of 4-(trifluoromethyl)phenols, which allows for the introduction of various substituents into the phenolic ring, including difluoro and trifluoromethoxy groups . Another method includes the aromatization of cyclohexanones to produce bis(trifluoroacetyl)phenols, which can be further modified to introduce additional fluorinated substituents .

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . These analyses reveal the geometry of the molecule, including bond lengths and angles, as well as the influence of fluorine atoms on the electronic structure of the phenolic ring.

Chemical Reactions Analysis

Fluorinated phenols undergo various chemical reactions, including electrophilic aromatic substitution. For instance, trifluoromethylthiolation of phenols can lead to para-selective functionalization, resulting in the introduction of a trifluoromethylthiol group into the phenolic ring . Additionally, click reactions can be employed to attach other functional groups, such as sugar azides, to the fluorinated phenol, expanding its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are significantly influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability and resistance to chemical reagents due to the strong carbon-fluorine bonds . The electron-withdrawing nature of the fluorine atoms can also affect the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring .

科学研究应用

铜(ii)酞菁的合成和表征

- 2,3-二氟-4-(三氟甲氧基)苯酚用于合成非外围四取代的铜(ii)酞菁。这涉及使用各种光谱技术对新分子进行表征,并通过 X 射线衍射测量研究其分子结构和动力学。此外,详细检查了该化合物的吸收率、反射光谱、光学带隙、折射率以及光学和电导率,以及其在制造光敏二极管中的应用(Günsel 等人,2019)。

与三氧化硫的反应

- 该化合物在硝基甲烷中与三氧化硫 (SO3) 发生各种反应,生成不同的磺酸和硫酸氢根衍生物。这些反应展示了 2,3-二氟-4-(三氟甲氧基)苯酚在复杂化学转化中的化学反应性和潜在应用(Ansink & Cerfontain, 2010)。

在荧光探针中的应用

- 2,3-二氟-4-(三氟甲氧基)苯酚的衍生物,特别是 2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并恶唑,用于荧光探针以检测镁和锌阳离子。这些荧光团对 pH 变化的高度敏感性和对金属阳离子的选择性突出了它们在分析化学和生物传感应用中的潜力(Tanaka 等人,2001)。

光谱分析

- 该化合物接受光谱分析,包括 FT-IR 和 FT-拉曼光谱。该分析对于了解其分子振动以及在分子光谱学和材料科学中的潜在应用至关重要(Sundaraganesan 等人,2007)。

作为合成过程中的来源

- 2,3-二氟-4-(三氟甲氧基)苯酚在合成过程中发挥作用,例如将苯酚和硫酚转化为其二氟甲氧基和二氟硫代甲氧基衍生物。该应用展示了其在创建复杂有机化合物中的效用,该化合物在制药和材料科学中具有潜在应用(Thomoson & Dolbier, 2013)。

对键离解能的影响

- 探索了像 2,3-二氟-4-(三氟甲氧基)苯酚这样的取代基对苯酚键离解能的影响。这项研究对于了解此类化合物的化学反应性和稳定性至关重要,对有机化学和材料科学有影响(Chandra & Uchimaru, 2002)。

安全和危害

作用机制

Target of Action

Phenolic compounds, in general, are known to interact with a variety of biological targets .

Mode of Action

Phenolic compounds can produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Biochemical Pathways

Phenolic compounds are known to be involved in a variety of biochemical reactions .

Pharmacokinetics

The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .

Result of Action

Phenolic compounds are known to have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Difluoro-4-(trifluoromethoxy)phenol. For example, contamination with oxidising agents such as nitrates, oxidising acids, chlorine bleaches, pool chlorine etc. can result in ignition . Furthermore, the trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

属性

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKTYUDIYQBSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281589 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158178-37-1 | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158178-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)

![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)

![2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine](/img/structure/B3034270.png)